molecular formula C10H20N2O2 B8016876 tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate

tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate

Cat. No.: B8016876
M. Wt: 200.28 g/mol
InChI Key: FIZGQOZZMQMOQI-YUMQZZPRSA-N
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Description

tert-Butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate (CAS: 1820571-09-2) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the (2S,3S) positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision. Its pyrrolidine core provides conformational rigidity, while the tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZGQOZZMQMOQI-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374656-03-7
Record name rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate
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Preparation Methods

Alkylation of N-Boc Lactams

Maldaner and Pilli demonstrated that N-Boc-2-pyrrolidinones undergo alkylation with Grignard reagents to yield trans-disubstituted lactams (Table 1). For example, treatment of N-Boc-2-pyrrolidinone with methylmagnesium iodide in tetrahydrofuran (THF) at −78°C, followed by LDA-mediated enolate formation, produced the 2-methyl derivative with >95% diastereomeric excess (de). Subsequent reduction with NaCNBH3 in acidic media afforded the corresponding amine.

Table 1: Stereoselective Alkylation of N-Boc-2-Pyrrolidinones

SubstrateReagentConditionsProduct (de)Yield (%)
N-Boc-2-pyrrolidinoneMeMgILDA, THF, −78°Ctrans-2-Me (98%)86
N-Boc-2-pyrrolidinonePhMgBrLDA, THF, −78°Ctrans-2-Ph (95%)70

Reductive Amination of Ketones

An alternative route involves reductive amination of (2S,3S)-2-methylpyrrolidin-3-one. Catalytic hydrogenation (H₂, Pd/C) or borane-mediated reduction yielded the amine with retention of configuration. However, this method required chiral auxiliaries to enforce stereocontrol.

The introduction of the tert-butoxycarbonyl (Boc) group is critical for amine stability.

Mixed Anhydride Method

A patent by CN102020589B detailed the use of N-Boc-D-serine as a starting material for carbamate synthesis. The amine was reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of N-methylmorpholine (NMM) and isobutyl chlorocarbonate, forming a mixed anhydride intermediate. This method achieved yields >90% under anhydrous conditions at −10°C.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitated Boc protection in biphasic systems. For example, stirring the amine with Boc₂O in ethyl acetate/50% KOH at −10°C resulted in 97% yield (Table 2).

Table 2: Optimization of Boc Protection via PTC

CatalystSolventTemperature (°C)Yield (%)
TBABEthyl acetate−1097
NoneEthyl acetate2562

Resolution of Racemic Mixtures

For non-stereoselective routes, enzymatic or chromatographic resolution was employed.

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic tert-butyl N-[2-methylpyrrolidin-3-yl]carbamate was treated with L-tartaric acid in ethanol, yielding the (2S,3S)-enantiomer as a crystalline salt (99% ee). The free base was regenerated via neutralization with NaHCO₃.

Chiral HPLC

Preparative HPLC using a Chiralpak AD-H column (hexane/isopropanol, 90:10) resolved enantiomers with a retention time ratio of 1.2.

Analytical Characterization

Structural validation relied on spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibited signals at δ 1.38 (s, 9H, Boc CH₃), 3.58 (m, 2H, pyrrolidine H), and 4.31 (m, 2H, NCH₂), consistent with the target structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) revealed a molecular ion peak at m/z 295.2 [M+H]⁺, matching the theoretical mass.

Scalability and Industrial Applications

Kilogram-scale synthesis was achieved using continuous-flow reactors, reducing reaction times by 40%. Ethyl acetate was preferred over THF for its lower toxicity and ease of recycling .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate has been explored for its potential use in drug design and development. Its structural characteristics allow it to serve as a chiral auxiliary in asymmetric synthesis, which is crucial for creating enantiomerically pure compounds that are often more effective as pharmaceuticals.

Case Study: Asymmetric Synthesis

In a study focusing on the synthesis of biologically active compounds, this compound was utilized as a chiral auxiliary to facilitate the formation of specific stereoisomers. This application is particularly important in the synthesis of drugs where the biological activity is highly dependent on the stereochemistry of the compound.

Catalysis

The compound has shown promise in catalytic applications, particularly in reactions that require the formation of carbon-nitrogen bonds. Its ability to stabilize transition states makes it an effective catalyst in various organic reactions.

Example Reaction: Ugi Reaction

The Ugi reaction, which combines an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone to form a peptide-like structure, can be facilitated by this compound. This application highlights its versatility and importance in synthesizing complex molecules.

Neuroscience Research

Recent studies have investigated the role of carbamate derivatives in modulating neurotransmitter systems. This compound has been evaluated for its effects on neuroprotective pathways and its potential to treat neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research demonstrated that derivatives of this compound could enhance neuroprotective signaling pathways, indicating potential therapeutic applications in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor that enhances its attractiveness for further development.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryUsed as a chiral auxiliary for asymmetric synthesis of pharmaceuticals
CatalysisFacilitates carbon-nitrogen bond formation in organic reactions
Neuroscience ResearchInvestigated for neuroprotective effects and potential treatment avenues

Mechanism of Action

The mechanism by which tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Stereochemistry

Target Compound
  • Structure : Pyrrolidine (5-membered ring) with (2S,3S)-methyl substitution.
  • Molecular Weight : ~214.28 g/mol.
  • Key Features : Balanced ring strain and conformational stability, ideal for drug design .
Piperidine Derivatives
  • Example: tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (CAS: 1032684-85-7). Structure: Piperidine (6-membered ring) with (2R,3S)-methyl substitution. Molecular Weight: ~214.28 g/mol.
Azetidine Derivatives
  • Example : tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate (CAS: 2068137-90-4).
    • Structure : Azetidine (4-membered ring) with (2S,3S)-methyl substitution.
    • Molecular Weight : ~186.25 g/mol.
    • Differences : Higher ring strain increases reactivity, useful for click chemistry or strained intermediates .

Functional Group Variations

Fluorinated Analogues
  • Example : tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0).
    • Structure : Piperidine with 4-fluoro and (3S,4S) configuration.
    • Molecular Weight : ~232.27 g/mol.
    • Key Feature : Fluorine enhances metabolic stability and binding affinity via electronegativity and hydrophobic effects .
Brominated Derivatives
  • Example : tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate (CAS: 170876-68-3).
    • Structure : Acyclic chain with bromine and oxo groups.
    • Molecular Weight : 294.19 g/mol.
    • Application : Bromine facilitates cross-coupling reactions in late-stage functionalization .

Substituted Cyclic Systems

Cyclopentyl Carbamates
  • Example : tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0).
    • Structure : Cyclopentane with hydroxy and (1S,3S) configuration.
    • Molecular Weight : ~215.29 g/mol.
    • Key Feature : Hydroxy group introduces hydrogen-bonding capability, useful for targeting polar enzyme pockets .
Aromatic Substituents
  • Example : tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate.
    • Structure : Pyrrolidine with 3-chlorophenyl substitution.
    • Molecular Weight : ~296.79 g/mol.
    • Application : Chlorophenyl group enhances lipophilicity and π-π stacking interactions .

Comparative Data Table

Compound Name CAS Number Ring Size Substituents Molecular Weight (g/mol) Key Applications/Features
tert-Butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate 1820571-09-2 5 (2S,3S)-methyl ~214.28 Drug intermediates, chiral synthesis
tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate 1032684-85-7 6 (2R,3S)-methyl ~214.28 Flexible scaffolds for inhibitors
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 6 (3S,4S)-fluoro ~232.27 Enhanced metabolic stability
tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate 2068137-90-4 4 (2S,3S)-methyl ~186.25 High reactivity for strained systems
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane (1S,3S)-hydroxy ~215.29 Hydrogen-bonding motifs

Biological Activity

Tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate, identified by its CAS number 1820571-09-2, is a compound with potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to a chiral pyrrolidine ring.

This compound exhibits several biological activities that may be linked to its structural characteristics:

  • Inhibition of Enzymatic Activities : Similar carbamate derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. These enzymes are involved in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of Alzheimer's disease where amyloid beta (Aβ) toxicity is a significant concern .

In Vitro Studies

Research has shown that derivatives of this compound can exhibit protective effects against Aβ-induced cytotoxicity in astrocytes. For example, one study demonstrated that a structurally related compound reduced levels of TNF-α and free radicals in cell cultures exposed to Aβ 1-42 .

In Vivo Studies

In vivo investigations using animal models have been conducted to assess the efficacy of similar compounds in preventing cognitive decline. However, results have indicated that while these compounds can reduce Aβ levels and improve cognitive function compared to control groups, their bioavailability and effectiveness can vary significantly across different models .

Case Studies

Safety and Toxicology

The safety profile of this compound is still under investigation. Preliminary hazard assessments indicate potential irritations upon contact with skin or eyes, necessitating appropriate handling precautions during laboratory use .

Q & A

Q. How can tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate be synthesized with high enantiomeric purity?

Methodological Answer:

  • Coupling Reactions : Use carbamate-forming agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, tert-butyl carbamates are synthesized via condensation of protected amines with activated carbonyl species under anhydrous conditions .
  • Chiral Resolution : Employ chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate enantiomers. Stereochemical control during pyrrolidine ring formation is critical, as seen in related piperidine derivatives .

Q. What purification techniques are effective for removing by-products from the synthesis of this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar impurities.
  • Recrystallization : Optimize solvent systems (e.g., tert-butyl methyl ether or ethanol/water mixtures) based on solubility differences between the product and by-products .

Q. How can the purity and identity of the compound be confirmed?

Methodological Answer:

  • Analytical HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare retention times against standards.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, molecular ions at m/z 296.79 (M+H⁺) align with the molecular formula C₁₅H₂₁ClN₂O₂ in related carbamates .

Q. What spectroscopic methods are suitable for characterizing the stereochemistry of the pyrrolidine ring?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., 3JHH^3J_{HH}) to confirm the (2S,3S) configuration. Vicinal coupling constants >8 Hz typically indicate trans-diaxial protons in rigid pyrrolidine systems .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for stereoisomeric analogs .

Q. How can hygroscopicity or stability issues during storage be mitigated?

Methodological Answer:

  • Desiccants : Store under inert gas (N₂/Ar) with molecular sieves in airtight containers.
  • Low-Temperature Storage : Maintain at –20°C to slow hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can the absolute configuration of this compound be confirmed using X-ray crystallography?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement, focusing on Flack parameters to determine enantiopurity. The SHELX suite is robust for small-molecule crystallography, even with twinned data .
  • Example : A related carbamate derivative (CAS 951127-25-6) was resolved using SCXRD, revealing a 5-oxo-tetrahydropyran-3-yl backbone with (2R,3S) stereochemistry .

Q. How can computational methods (e.g., DFT) predict reaction pathways for carbamate formation?

Methodological Answer:

  • Density Functional Theory (DFT) : Model intermediates and transition states using software like Gaussian or ORCA. For example, calculate activation energies for EDCI-mediated coupling to identify rate-limiting steps .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction conditions in dichloromethane or DMF .

Q. What strategies resolve contradictions between spectroscopic data and expected molecular geometry?

Methodological Answer:

  • Dynamic NMR : Detect conformational exchange in pyrrolidine rings (e.g., ring puckering) by variable-temperature 1H^1H-NMR.
  • Cross-Validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with X-ray-derived bond lengths to confirm carbamate group geometry .

Q. How can reaction mechanisms for tert-butyl carbamate deprotection be studied kinetically?

Methodological Answer:

  • Acidolysis Monitoring : Use in situ 1H^1H-NMR (e.g., in CDCl₃ with trifluoroacetic acid) to track Boc group removal.
  • Arrhenius Analysis : Measure rate constants at multiple temperatures to determine activation energy (Eₐ) .

Q. What advanced techniques optimize enantioselective synthesis of the pyrrolidine core?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for stereocontrolled ring-closing metathesis or Michael additions.
  • Kinetic Resolution : Use lipases or transition-metal complexes to selectively convert one enantiomer during synthesis .

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